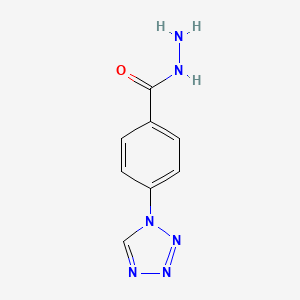

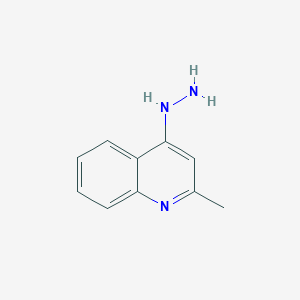

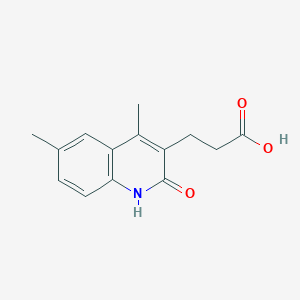

![molecular formula C11H12ClN3O B1299414 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide CAS No. 80028-68-8](/img/structure/B1299414.png)

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its resemblance to the indole moiety, which is present in many natural products and pharmaceuticals. Benzimidazole derivatives often exhibit a wide range of biological activities, including antioxidant and antibacterial properties, making them valuable in drug development .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at various positions to introduce different substituents. In the first paper, a series of benzimidazole derivatives with chlorophenyl and arylmethyleneamino or arylthiazolidine groups were synthesized. These compounds were created to explore their antioxidant properties . The second paper describes the synthesis of benzimidazole derivatives with a benzo[d]thiazolyl group and a quinoline linkage, aiming to develop new antibacterial agents. The synthesis involved a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline . Although the exact synthesis of "N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be further modified with various substituents. The structure of these compounds is typically confirmed using spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. In the third paper, the structure of a benzoxazole derivative was established using these methods . Although benzoxazoles are structurally different from benzimidazoles, the analytical techniques used for structure elucidation are similar.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on the substituents attached to the core structure. The papers provided do not detail specific chemical reactions for "N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide," but they do mention the potential for these compounds to interact with biological targets. For instance, the antioxidant properties of benzimidazole derivatives were evaluated through their interaction with free radicals in the first paper . The antibacterial activity of the synthesized compounds in the second paper suggests that these molecules can interact with bacterial cells, possibly through reactions with cellular components .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. The papers provided do not offer specific data on the physical and chemical properties of "N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide." However, the antioxidant and antibacterial activities of similar compounds suggest that they have sufficient stability and reactivity to function as potential therapeutic agents . The solubility of these compounds in various solvents would be an important factor in their bioavailability and efficacy as drugs.

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Fluorescent Staining

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide and its analogues, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction facilitates their use as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. The structural similarity of these compounds to Hoechst 33258 suggests potential applications in radioprotection and as topoisomerase inhibitors, highlighting their importance in drug design and molecular biology research (Issar & Kakkar, 2013).

Chemistry and Biological Activity

The chemistry and properties of benzimidazole derivatives, including N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide, have been extensively reviewed. These compounds exhibit a broad range of biological and electrochemical activities due to their structural variability and potential for functionalization. The review of their chemical behavior and complex formation with various ligands suggests unexplored analogues that could offer new insights into their biological and pharmacological properties (Boča, Jameson, & Linert, 2011).

Antimicrobial Activity

The synthesis and biological evaluation of benzo-fused five-membered nitrogen-containing heterocycles against DNA gyrase subunit B have been studied, suggesting the antimicrobial potential of these compounds. The targeted synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-substituted acetamide, based on literature reviews, demonstrated activity against various organisms, including E. coli, P. aeruginosa, S. aureus, and Candida albicans. This suggests that N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide derivatives could be explored for antimicrobial drug development (PatilTejaswini & Amrutkar Sunil, 2021).

Pharmacological Properties

Research on benzimidazole derivatives, including N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide, has shown a wide range of pharmacological activities. These include antihypertensive, diuretic, anorectic, and thermoregulating effects, as well as herbicidal properties. The presence of a pseudothiourea structural unit in these heterocycles has been linked to considerable biological activities, suggesting their potential in the development of new therapeutic agents (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-7-11(16)13-6-5-10-14-8-3-1-2-4-9(8)15-10/h1-4H,5-7H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSLTUZHPUOJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

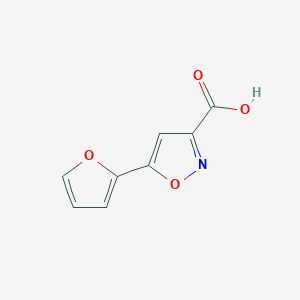

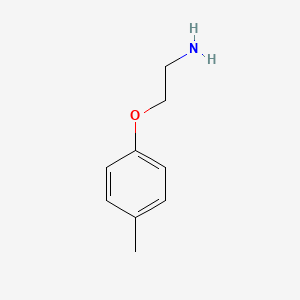

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)